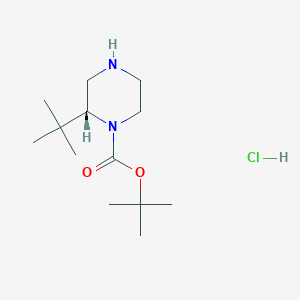
2-(2,6-Dimetilfenil)-2-oxoacetaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a dimethylphenyl group attached to an oxoacetaldehyde moiety
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of Action
Compounds similar to “2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde” often target specific proteins or enzymes in the body. For example, a compound called “2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide”, also known as Lidocaine, is a local anesthetic drug that targets specific sodium channels .
Mode of Action
These compounds typically interact with their targets by binding to them, which can inhibit or enhance the target’s function. For instance, Lidocaine blocks sodium channels, preventing the transmission of nerve signals and causing a loss of sensation .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Lidocaine, for example, affects the nerve signal transmission pathway .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can greatly impact its bioavailability and effectiveness. For instance, a compound similar to Lidocaine was found to be well absorbed (approximately 94%) from the gastrointestinal tract following oral administration .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For Lidocaine, the result is a loss of sensation in a specific body part without loss of consciousness or impairment of central control of vital functions .
Análisis Bioquímico
Biochemical Properties
It may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde on cellular function in in vitro or in vivo studies have not been extensively studied .
Dosage Effects in Animal Models
Threshold effects, as well as toxic or adverse effects at high doses, have not been reported .
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,6-dimethylphenyl with oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction typically requires an acid catalyst such as aluminum chloride and is conducted under anhydrous conditions to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: 2-(2,6-Dimethylphenyl)acetic acid.
Reduction: 2-(2,6-Dimethylphenyl)-2-hydroxyacetaldehyde.
Substitution: Various halogenated, nitrated, and sulfonated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethylphenol
- 2,6-Dimethylbenzaldehyde
- 2,6-Dimethylbenzoic acid
Uniqueness
2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to other similar compounds
Propiedades
IUPAC Name |
2-(2,6-dimethylphenyl)-2-oxoacetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQJFVGTPRZEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-aminoethyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2485158.png)

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2485161.png)


![N-(4-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2485166.png)
![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2485170.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2485173.png)

